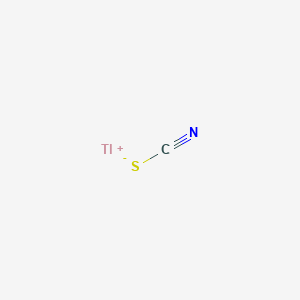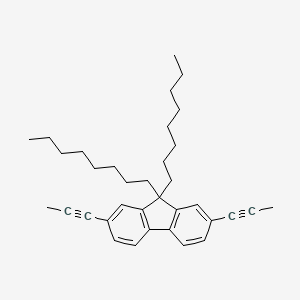![molecular formula C15H20O B1598328 Heptanal, 2-[(4-methylphenyl)methylene]- CAS No. 84697-09-6](/img/structure/B1598328.png)
Heptanal, 2-[(4-methylphenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of heptanal, featuring a phenyl group substituted at the 4-position with a methyl group, and a methylene bridge connecting to the heptanal moiety.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of heptanal with 4-methylbenzaldehyde in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol product, which is then dehydrated to form the final compound.
Catalytic Methods: Another approach involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the carbon-carbon double bond between the heptanal and the 4-methylphenyl group.
Industrial Production Methods: The industrial production of Heptanal, 2-[(4-methylphenyl)methylene]- typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation to remove any impurities.
Types of Reactions:
Oxidation: Heptanal, 2-[(4-methylphenyl)methylene]- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of various substituted phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Heptanoic acid and 4-methylbenzoic acid.
Reduction: 2-[(4-methylphenyl)methylene]heptanol.
Substitution: Various substituted 4-methylphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Heptanal, 2-[(4-methylphenyl)methylene]- has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which Heptanal, 2-[(4-methylphenyl)methylene]- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, influencing their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde
4-Methylbenzaldehyde
Heptanal
Various substituted heptanals
Eigenschaften
CAS-Nummer |
84697-09-6 |
|---|---|
Molekularformel |
C15H20O |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
(2E)-2-[(4-methylphenyl)methylidene]heptanal |
InChI |
InChI=1S/C15H20O/c1-3-4-5-6-15(12-16)11-14-9-7-13(2)8-10-14/h7-12H,3-6H2,1-2H3/b15-11+ |
InChI-Schlüssel |
VHBOIZSCWFNPBM-RVDMUPIBSA-N |
SMILES |
CCCCCC(=CC1=CC=C(C=C1)C)C=O |
Isomerische SMILES |
CCCCC/C(=C\C1=CC=C(C=C1)C)/C=O |
Kanonische SMILES |
CCCCCC(=CC1=CC=C(C=C1)C)C=O |
| 84697-09-6 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1598254.png)








